molecular formula C8H17IO B14131210 1-Iodo-2-octanol CAS No. 35605-16-4

1-Iodo-2-octanol

Cat. No.: B14131210
CAS No.: 35605-16-4
M. Wt: 256.12 g/mol
InChI Key: RPCSNKMYDUVCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-octanol (CAS 35605-16-4) is an organoiodine compound with the molecular formula C 8 H 17 IO and a molecular weight of 256.12 g/mol . It is characterized as a yellow to pale yellow or colorless oily liquid at room temperature . This reagent has a predicted boiling point of 255.7 ± 23.0 °C at 760 Torr and a predicted density of 1.444 ± 0.06 g/cm³ at 20 °C . It should be stored sealed in a dry environment at room temperature (20-22°C) to maintain stability . As a halogenated alcohol, this compound serves as a versatile synthetic intermediate or building block in organic chemistry and materials science research. Its molecular structure, featuring both a hydroxyl group and an iodine atom on a medium-length carbon chain, makes it a valuable precursor for various chemical transformations, including nucleophilic substitutions and the synthesis of more complex functionalized molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35605-16-4

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

1-iodooctan-2-ol

InChI

InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3

InChI Key

RPCSNKMYDUVCJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CI)O

Origin of Product

United States

Significance of Halogenated Alcohols As Synthetic Intermediates

Halogenated alcohols, or halohydrins, are critical intermediates in organic synthesis due to their ability to undergo a variety of chemical reactions. The strategic placement of a hydroxyl group next to a halogen-bearing carbon atom enables facile intramolecular reactions. Among the halohydrins, iodoalcohols are particularly significant. The carbon-iodine bond is long and weak, making iodide an excellent leaving group in comparison to bromide or chloride. This enhanced reactivity is a key advantage in many synthetic applications.

One of the most common and powerful applications of iodoalcohols is their use as precursors for the synthesis of epoxides. thieme-connect.de Treatment of an iodoalcohol with a base initiates an intramolecular SN2 reaction. thieme-connect.de The hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon and displacing the iodide. This reaction, a variation of the Williamson ether synthesis, provides a reliable and stereospecific method for forming the three-membered oxirane ring. For example, 1-Iodo-2-octanol can be efficiently converted to 1,2-epoxyoctane (B1223023). This transformation is a cornerstone in synthetic chemistry, as epoxides are themselves highly valuable intermediates that can be opened by a wide range of nucleophiles to introduce new functional groups with high regio- and stereocontrol.

Overview of Strategic Importance in Carbon Carbon and Carbon Heteroatom Bond Formation

Established Reaction Pathways for Iodohydrin Formation

Direct Iodohydrination of Alkenes

The direct conversion of alkenes to iodohydrins represents an atom-economical approach to this compound. This transformation involves the addition of an iodine atom and a hydroxyl group across the double bond of an alkene, typically 1-octene.

Modern synthetic methods employ catalytic systems to generate the reactive iodine species in situ, offering milder reaction conditions and improved yields compared to traditional methods.

Periodic Acid with Reducing Agents: A versatile method for the synthesis of iodohydrins involves the use of periodic acid (H₅IO₆) in combination with a suitable reducing agent. oup.com In the case of 1-octene, this reaction proceeds efficiently in a solvent system like aqueous tert-butyl alcohol or acetonitrile (B52724). oup.com The reducing agent, such as sodium bisulfite (NaHSO₃), is crucial for the in-situ generation of hypoiodous acid (IOH) from periodic acid. oup.com This method is attractive as it avoids the direct use of elemental iodine and proceeds under mild conditions. For instance, the reaction of 1-octene with periodic acid and sodium bisulfite in aqueous acetonitrile at room temperature can yield this compound in high yields. oup.com

N-Iodosaccharin: N-Iodosaccharin is an effective electrophilic iodinating agent used for the iodination of alkenes. researchgate.net It serves as a source of electrophilic iodine, which reacts with the alkene in the presence of a nucleophile, such as water, to form the corresponding iodohydrin. This reagent is noted for its high reactivity, attributed to the stable saccharin (B28170) anion that is released during the reaction. researchgate.net

Table 1: Catalytic Direct Iodohydrination of 1-Octene
Catalyst SystemReagentsSolventYield of this compoundReference
Periodic Acid / Reducing Agent1-octene, H₅IO₆, NaHSO₃CH₃CN/H₂O85% oup.com

Acidic clays (B1170129), such as Montmorillonite K-10 and KSF, have been demonstrated as effective catalysts for the iodohydrination of alkenes. semanticscholar.org These solid acid catalysts facilitate the reaction between the alkene, iodine, and water, offering advantages in terms of ease of handling, recovery, and reusability. semanticscholar.org The reaction of 1-octene with iodine and water in the presence of these clays in a solvent like 1,4-dioxane (B91453) at room temperature leads to the formation of this compound. semanticscholar.org Notably, natural Brazilian clays have also shown high efficacy, sometimes surpassing commercial clays in yield. semanticscholar.org This method, however, can produce a mixture of regioisomers, with this compound being the major product over 2-iodo-1-octanol. semanticscholar.org

Table 2: Clay-Catalyzed Iodohydrination of 1-Octene
Clay CatalystSolventReaction TimeYield of IodohydrinsRegioselectivity (this compound:2-iodo-1-octanol)Reference
K-101,4-dioxane/H₂O24 h61%4.5 : 1 semanticscholar.org
KSF1,4-dioxane/H₂O24 h68%4.5 : 1 semanticscholar.org
F-101 (Natural Brazilian Clay)1,4-dioxane/H₂O24 h90%4.5 : 1 semanticscholar.org
F-117 (Natural Brazilian Clay)1,4-dioxane/H₂O24 h85%4.5 : 1 semanticscholar.org
Catalytic Approaches (e.g., using periodic acid with reducing agents, N-iodosaccharin)

Regioselective Ring-Opening of Epoxides

The ring-opening of 1,2-epoxyoctane (B1223023) with an iodine source is a highly reliable and regioselective method for synthesizing this compound. This pathway offers excellent control over the position of the iodo and hydroxyl groups.

The use of catalysts to facilitate the ring-opening of epoxides with elemental iodine has become a prominent strategy, enabling the reaction to proceed under mild and neutral conditions with high efficiency. nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net

H₂TPP Organocatalysis: Meso-tetraphenylporphyrins (H₂TPP) have been identified as highly effective organocatalysts for the regioselective ring-opening of epoxides with elemental iodine. nih.govnih.govsemanticscholar.orgresearchgate.net In the presence of H₂TPP, elemental iodine is converted into the triiodide anion (I₃⁻), which acts as the nucleophile. nih.govnih.govsemanticscholar.org This trihalide species attacks the less substituted carbon of the epoxide, leading to the formation of the corresponding β-iodoalcohol in high yield. nih.govnih.govsemanticscholar.org The reaction proceeds smoothly at room temperature in various aprotic solvents like dichloromethane. nih.govsemanticscholar.org A key advantage of this method is the easy recovery and reusability of the H₂TPP catalyst. nih.govsemanticscholar.org

Schiff-Base Complexes: Schiff-base complexes of transition metals, such as those of cobalt(II), nickel(II), and copper(II), serve as efficient catalysts for the ring-opening of epoxides with elemental iodine. oup.comoup.comorientjchem.orgorientjchem.orgacs.org These catalysts facilitate the reaction under mild conditions in aprotic solvents, affording vicinal iodo alcohols with high regioselectivity and in good yields. oup.comoup.com The catalysts can be readily recovered and reused multiple times without significant loss of activity. oup.comoup.com The reaction of 1,2-epoxyoctane with iodine in the presence of a catalytic amount of a Schiff-base complex would be expected to yield this compound as the major product.

Table 3: Catalyzed Ring-Opening of 1,2-Epoxyoctane with Elemental Iodine
CatalystSolventTemperatureYieldReference
H₂TPPCH₂Cl₂Room TemperatureHigh nih.govnih.govsemanticscholar.orgresearchgate.net
Schiff-base Metal(II) ComplexesAprotic SolventsMild ConditionsHigh oup.comoup.com

The ring-opening of epoxides is a stereospecific reaction. The mechanism of the ring-opening dictates the stereochemical outcome of the product.

Base-Catalyzed/Nucleophilic Conditions: Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. transformationtutoring.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The nucleophile, in this case, the iodide ion (or triiodide), attacks the less sterically hindered carbon atom of the epoxide. libretexts.orglibretexts.orgmasterorganicchemistry.com This backside attack results in an inversion of configuration at the carbon atom being attacked. transformationtutoring.com For 1,2-epoxyoctane, this leads to the formation of this compound with a trans relationship between the newly introduced iodo and hydroxyl groups.

Acid-Catalyzed Conditions: In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, making the epoxide more reactive. transformationtutoring.comlibretexts.orglibretexts.org The nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state, resembling an Sₙ1 reaction. libretexts.orglibretexts.org However, for terminal epoxides like 1,2-epoxyoctane where one carbon is primary and the other is secondary, the attack still predominantly occurs at the less substituted primary carbon via an Sₙ2-like mechanism even under acidic conditions with hydrogen halides. libretexts.orglibretexts.org The result is the formation of the trans product. This ensures high regioselectivity in the formation of this compound.

Catalyzed Ring Opening with Elemental Iodine (e.g., by H2TPP organocatalysis, Schiff-base complexes)

Nucleophilic Substitution from Halogenated Precursors

One of the fundamental routes to iodohydrins involves the substitution of other halogens, a process governed by the principles of nucleophilic displacement.

The transformation of bromohydrins or chlorohydrins into the corresponding iodohydrins is classically achieved via the Finkelstein reaction. researchgate.nettandfonline.com This equilibrium reaction involves treating a chloro- or bromo-alkane with a solution of an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. The reaction's success hinges on the lower solubility of the resulting sodium chloride (NaCl) or sodium bromide (NaBr) in the solvent, which precipitates and drives the equilibrium towards the desired iodo-product according to Le Châtelier's principle. researchgate.net

The reactivity for this S_N2 reaction is significantly higher for bromo- and iodo-intermediates compared to their chloro-counterparts, due to the lower carbon-halogen bond dissociation energies (C-I: 57.6 kcal/mol, C-Br: 72.1 kcal/mol, C-Cl: 83.7 kcal/mol). tandfonline.com

Recent research has focused on developing more environmentally friendly, solvent-free conditions for this transformation. For instance, studies on glycerol-derived dichlorohydrins have shown that the reaction can proceed efficiently using NaI in the absence of a traditional solvent, with the reactant itself acting as the reaction medium. tandfonline.comtandfonline.com The addition of phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI) can further enhance the reaction rate and yield by improving the availability of the iodide ion. researchgate.net

Table 1: Finkelstein Reaction Conditions for Halohydrin Conversion

Precursor Reagent(s) Conditions Conversion/Yield Reference
Glycerol-1,3-dichlorohydrin NaI Solvent-free, 100°C, 24h 43% conversion to iodohydrins tandfonline.com
Glycerol-1,3-dichlorohydrin NaI, TBAI Solvent-free, 100°C, 24h 96% conversion to iodohydrins researchgate.net
1-Chloro-2-octanol NaI Acetone, reflux Typically high yield oup.com

Novel and Emerging Synthetic Approaches

Modern synthetic strategies increasingly prioritize selectivity and sustainability, leading to the development of innovative methods for preparing this compound.

The direct iodohydroxylation of alkenes, such as 1-octene, presents a more atom-economical route to this compound. The primary challenge is controlling the regioselectivity—the placement of the iodine and hydroxyl groups. The reaction typically proceeds via an iodonium (B1229267) ion intermediate, followed by nucleophilic attack by water. For terminal olefins like 1-octene, the reaction generally follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon, and the iodine adds to the terminal carbon, yielding the desired this compound. oup.com

Several reagent systems have been developed for this transformation:

Periodic Acid (H₅IO₆) and a Reducing Agent: A combination of periodic acid (H₅IO₆) and a reducing agent like sodium bisulfite (NaHSO₃) can generate hypoiodous acid (IOH) in situ. oup.com This mild system effectively converts 1-octene to this compound in good yield. The reaction is typically performed in a solvent mixture like acetonitrile/water at room temperature. oup.com

N-Iodosuccinimide (NIS): NIS is an electrophilic iodine source used for iodohydroxylation. In a mixture of a solvent like dimethoxyethane (DME) and water, NIS reacts with alkenes to form iodohydrins. researchgate.net This method is known for its mild conditions and high yields. researchgate.net

Iodine and an Oxidant: Systems using molecular iodine (I₂) in combination with an oxidant like Oxone or (diacetoxyiodo)benzene (B116549) (DAIB) are effective for the iodo-cofunctionalization of alkenes. organic-chemistry.org The oxidant regenerates the electrophilic iodine species, allowing for 100% atom economy of the iodine. organic-chemistry.org These reactions are often rapid and can be performed under environmentally benign conditions. organic-chemistry.org

Table 2: Regioselective Iodohydroxylation of 1-Octene

Reagent System Solvent Temperature Yield of this compound Reference
H₅IO₆ / NaHSO₃ CH₃CN / H₂O Room Temp. 85% oup.com
NIS DME / H₂O -20°C Excellent yields reported researchgate.net
I₂ / Oxone CH₃CN / H₂O Room Temp. Good to quantitative yields reported mdpi.com

Green chemistry principles are being increasingly integrated into the synthesis of iodohydrins. Key areas of improvement include the use of non-toxic solvents, solvent-free conditions, and heterogeneous catalysis.

Solvent-Free Reactions: As demonstrated with the Finkelstein reaction, eliminating volatile organic solvents reduces waste and environmental impact. tandfonline.comtandfonline.com Heating a mixture of a chlorohydrin with an iodide salt, sometimes with a phase-transfer catalyst, can lead to high conversions without any solvent. researchgate.net

Water as a Solvent: Water is an ideal green solvent. The ring-opening of epoxides with lithium halides in the presence of β-cyclodextrin has been shown to occur in water, producing halohydrins in impressive yields. organic-chemistry.orgorganic-chemistry.org Similarly, the iodohydroxylation of alkenes is often performed in aqueous co-solvent systems. oup.commdpi.com

Heterogeneous Catalysis: Using solid-supported reagents simplifies product purification and allows for catalyst recycling. For instance, potassium iodide (KI) supported on alumina (B75360) (Al₂O₃) has been successfully used as an efficient iodinating agent in the solvent-free Finkelstein reaction, yielding iodohydrins in high conversions and selectivity. tandfonline.com Zeolites such as EPZ-10 have also been employed as clean, heterogeneous catalysts for the regioselective synthesis of iodohydrins from alkenes, demonstrating high atom economy for iodine. rsc.org

Controlling the stereochemistry of the C1 and C2 carbons in this compound is crucial for applications in asymmetric synthesis.

Diastereoselective Synthesis: The iodohydroxylation of alkenes typically proceeds with anti-stereospecificity. The reaction involves the formation of a cyclic iodonium ion, which is then opened by a backside attack of a water molecule, resulting in the trans addition of iodine and the hydroxyl group across the double bond. researchgate.netorganic-chemistry.orgresearchgate.net For cyclic olefins, this leads to the formation of trans-iodohydrins. oup.com

Enantioselective Synthesis: Achieving enantioselectivity—the preferential formation of one enantiomer—is a more significant challenge. One established method involves the kinetic resolution of a racemic mixture. For example, the enzymatic hydrolysis of racemic halohydrin esters can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted, optically active ester and the hydrolyzed, optically active alcohol. jst.go.jp

Another powerful strategy begins with enantiomerically pure precursors. The Sharpless asymmetric epoxidation of an allylic alcohol can produce a chiral epoxy alcohol, which serves as a starting point. A subsequent highly regioselective ring-opening of this chiral epoxide with a suitable iodine source can yield an enantiomerically pure iododiol. researchgate.netresearchgate.netacs.org For example, the rearrangement opening of 2,3-epoxy alcohols with lithium iodide (LiI) can lead to 1-iodo-2,3-diols with predictable relative and absolute stereochemistry. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 1 Iodo 2 Octanol

Elucidation of Reaction Mechanisms

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a good leaving group (iodide) on adjacent carbons allows for a rich and varied reaction profile.

Nucleophilic Substitution Reactions (S\subN1 and S\subN2)

Nucleophilic substitution is a fundamental reaction class for alkyl halides like 1-iodo-2-octanol. The mechanism, whether S\subN1 (unimolecular) or S\subN2 (bimolecular), is dictated by the substrate structure, nucleophile strength, solvent, and leaving group ability. numberanalytics.comnumberanalytics.comscience-revision.co.ukmatanginicollege.ac.in

The carbon atom bonded to the iodine is a primary carbon. Generally, primary alkyl halides strongly favor the S\subN2 mechanism due to low steric hindrance and the high instability of a primary carbocation, which would be required for an S\subN1 pathway. quora.comscribd.com The S\subN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. numberanalytics.comchemicalnote.com The rate of an S\subN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.commasterorganicchemistry.com

In contrast, an S\subN1 reaction involves a two-step mechanism. quora.comyoutube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com Given that this compound would form an unstable primary carbocation, the S\subN1 pathway is highly unfavorable under typical conditions.

Table 1: Comparison of S\subN1 and S\subN2 Reaction Characteristics for this compound

FeatureS\subN1 PathwayS\subN2 PathwayPredominance for this compound
Molecularity Unimolecular quora.comBimolecular numberanalytics.comS\subN2
Mechanism Two-step, carbocation intermediate masterorganicchemistry.comSingle, concerted step numberanalytics.comS\subN2
Rate Law Rate = k[Substrate] masterorganicchemistry.comRate = k[Substrate][Nucleophile] chemicalnote.comS\subN2
Substrate Favored by tertiary halides quora.comFavored by primary halides quora.comscribd.comS\subN2
Stereochemistry Racemization/Mixture masterorganicchemistry.comInversion of configuration numberanalytics.comwikipedia.orgS\subN2

A defining characteristic of the S\subN2 reaction is its stereospecificity. The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side directly opposite the leaving group. chemicalnote.comlibretexts.org This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the carbon-iodine bond's lowest unoccupied molecular orbital (LUMO, σ*).

This backside attack forces the three other substituents on the carbon to flip, much like an umbrella inverting in a strong wind. masterorganicchemistry.comwikipedia.org This process is known as Walden inversion, resulting in a product with a configuration at the chiral center that is opposite to that of the reactant. wikipedia.orgdoubtnut.comscienceinfo.com If the starting material, (R)-1-iodo-2-octanol, were to undergo an S\subN2 reaction at the C1 position with a nucleophile, the resulting product would have the (S) configuration at that center, assuming the priority of the incoming nucleophile does not change the Cahn-Ingold-Prelog priority rules. An elegant demonstration of this principle involved reacting optically pure 2-iodooctane (B1593957) with radioactive iodide ions; the rate of racemization was found to be double the rate of radioactive iodine incorporation, which is only possible if each substitution event occurs with complete inversion of configuration. utexas.eduyale.edu

The rate of S\subN2 reactions is highly sensitive to steric and electronic factors. iupac.org

Steric Effects : S\subN2 reactions are significantly hindered by bulky substituents near the reaction center, as they impede the nucleophile's backside attack. scribd.com In this compound, the primary carbon (C1) bearing the iodine is relatively unhindered, which facilitates the S\subN2 mechanism. However, the adjacent carbon (C2) has a hydroxyl group and a hexyl chain, which provides more steric bulk than a simple methyl or ethyl group. This would make this compound less reactive in an S\subN2 reaction than, for example, 1-iodoethane, but still far more reactive than a secondary halide like 2-iodooctane. scribd.com

Electronic Effects : The iodine atom is an excellent leaving group because the iodide ion (I⁻) is large, highly polarizable, and the conjugate base of a strong acid (HI), making it very stable on its own. numberanalytics.com The electronegativity of the iodine atom polarizes the C-I bond, making the C1 carbon electrophilic and susceptible to nucleophilic attack. science-revision.co.uksavemyexams.com The adjacent hydroxyl group can exert a weak electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the C1 carbon. However, under basic conditions, the deprotonated alkoxide can act as an internal nucleophile, leading to the formation of an epoxide, a competing intramolecular S\subN2 reaction.

Stereochemical Outcomes of Nucleophilic Substitution (Walden Inversion)

Elimination Reactions

When a strong, sterically hindered base is used, or when heated with a strong acid, this compound can undergo elimination reactions.

In the presence of a strong base, this compound can undergo an E2 (bimolecular elimination) reaction to form an alkene. The base removes a proton from the carbon adjacent to the one with the leaving group (the β-carbon, C2), while simultaneously the C-I bond breaks and a double bond forms. For this compound, this would lead to the formation of 1-octen-2-ol. However, this product is an enol, which would rapidly tautomerize to the more stable keto form, 2-octanone (B155638).

Alternatively, acid-catalyzed dehydration of the alcohol can lead to alkenes. masterorganicchemistry.com Protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid turns it into a good leaving group (H₂O). masterorganicchemistry.com Loss of water would form a secondary carbocation at C2. A subsequent 1,2-hydride shift could form a more stable secondary carbocation. Elimination of a proton from an adjacent carbon would then yield a mixture of octene isomers, with 2-octene (both E and Z isomers) generally favored over 1-octene (B94956) according to Zaitsev's rule, which states that the most substituted (most stable) alkene is the major product. masterorganicchemistry.comchegg.com

A competing intramolecular reaction can occur where the hydroxyl group acts as a nucleophile, displacing the iodide to form an epoxide, 1,2-epoxyoctane (B1223023). This is particularly prevalent when the alcohol is deprotonated by a base to form the more potent nucleophile, the alkoxide.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of this compound can be oxidized to a ketone. This transformation is a common and crucial reaction in organic synthesis. doi.org A variety of oxidizing agents can accomplish this, including chromium-based reagents (like Jones reagent), manganese-based reagents, or milder, more selective modern reagents. oup.comoup.com For instance, oxidation of 2-octanol (B43104) with a catalyst like palladium on carbon (Pd/C) or using systems like 2-iodyxybenzenesulfonic acid (IBS) with Oxone has been shown to produce 2-octanone in high yield. doi.orgorgsyn.org The product of this reaction would be 1-iodo-2-octanone. Given the sensitivity of the iodide, mild conditions would be preferable to avoid side reactions.

Chemoselective Oxidation to Carbonyls (Aldehydes/Ketones)

The selective oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-iodo-2-octanone, presents a challenge in synthetic chemistry that requires careful selection of reagents. The goal is to transform the hydroxyl group while leaving the sensitive carbon-iodine bond intact. Several modern oxidation methods are well-suited for this type of chemoselective transformation, avoiding harsh conditions that could lead to side reactions like elimination or cleavage of the C-I bond.

Prominent among these methods is the use of hypervalent iodine(V) reagents, such as the Dess-Martin periodinane (DMP). wikipedia.org DMP is known for its mild reaction conditions (typically room temperature, neutral pH), high efficiency, and excellent tolerance for a wide array of functional groups. chemie-brunschwig.chnih.gov The oxidation mechanism involves a rapid ligand exchange between the alcohol and an acetate (B1210297) group on the periodinane. wikipedia.org This is followed by a deprotonation step at the alpha-carbon, which facilitates the collapse of the intermediate to form the ketone, an iodinane, and acetic acid. wikipedia.org

Another powerful strategy involves the use of catalytic 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) in conjunction with a stoichiometric co-oxidant. organic-chemistry.orggoogle.com This system is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without overoxidation. tandfonline.com The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt, which is the species that oxidizes the alcohol. organic-chemistry.org The reduced TEMPO is then re-oxidized by the co-oxidant to continue the cycle. Hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) or 1-chloro-1,2-benziodoxol-3(1H)-one, are often used as the stoichiometric oxidant in these systems, allowing the reaction to proceed under mild, often anhydrous conditions. acsgcipr.org

The table below summarizes viable and representative conditions for the chemoselective oxidation of this compound.

Table 1: Representative Conditions for the Chemoselective Oxidation of this compound

Reagent System Solvent Typical Conditions Product Ref.
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Room Temperature, 1-2 h 1-Iodo-2-octanone chemie-brunschwig.ch, nih.gov
TEMPO (cat.), (Diacetoxyiodo)benzene Dichloromethane (CH₂Cl₂) Room Temperature, 2-4 h 1-Iodo-2-octanone acsgcipr.org

**3.2. Transformational Chemistry and Derivatization

Transformational Chemistry and Derivatization

Conversion to Epoxides

The 1,2-halohydrin functionality of this compound makes it an ideal precursor for the synthesis of epoxides through an intramolecular cyclization reaction. This transformation is a classic example of the Williamson ether synthesis applied intramolecularly. wikipedia.org When this compound is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydroxyl group is deprotonated to form a nucleophilic alkoxide ion. libretexts.orgchemistrysteps.com

This newly formed alkoxide then readily attacks the adjacent carbon atom bearing the iodine atom in an intramolecular Sₙ2 reaction. ucalgary.ca The iodide ion is an excellent leaving group, facilitating this ring-closing step. The result is the formation of a three-membered cyclic ether, an epoxide. In the case of this compound, this reaction yields 2-hexyloxirane (also known as 1,2-epoxyoctane). thieme-connect.denih.gov This method is highly efficient for preparing epoxides from iodohydrins. tandfonline.comtandfonline.com

Formation of Ethers and Esters

The hydroxyl group of this compound can undergo standard reactions to form ethers and esters, provided that the conditions are controlled to avoid reactions at the C-I bond.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. wikipedia.org This intermolecular reaction requires deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the sodium alkoxide. This potent nucleophile can then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether, such as 1-iodo-2-methoxyoctane or 1-iodo-2-ethoxyoctane.

Ester Formation: Esterification of the secondary alcohol can be achieved through several methods. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.com Alternatively, and often under milder conditions, esters can be formed by reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270), which serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For example, reacting this compound with acetyl chloride and pyridine would yield 1-iodo-2-acetoxyoctane.

Reactions Involving Iodine as a Leaving Group

The carbon-iodine bond in this compound is polarized, with the carbon atom being electrophilic and the iodine atom being a superb leaving group. This makes the C1 position susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. chemguide.co.ukucsb.edu A variety of nucleophiles can be used to displace the iodide ion and form new carbon-nucleophile bonds. savemyexams.comibchem.com

For example, reaction with sodium azide (B81097) (NaN₃) would produce 1-azido-2-octanol. Using potassium cyanide (KCN) would lead to the formation of 1-cyano-2-octanol (3-hydroxynonanenitrile), a reaction that also extends the carbon chain by one atom. savemyexams.com Other nucleophiles such as thiols (R-SH) or other alkoxides (R'-O⁻) can also be employed to form the corresponding thioethers or ethers, respectively. The intramolecular conversion to an epoxide (see section 3.2.1) is a specialized case of this reactivity where the nucleophile is the internal alkoxide. ucalgary.ca

Reactivity with Organometallic Reagents

The reaction of this compound with common organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) is dominated by the acidic nature of the hydroxyl proton.

Grignard and Organolithium Reagents as Bases: Both Grignard and organolithium reagents are exceptionally strong bases. unacademy.comthermofisher.com When introduced to this compound, their primary and most rapid reaction is to act as a base, deprotonating the alcohol to form a magnesium or lithium alkoxide and releasing the organometallic's alkyl group as an alkane. unacademy.commnstate.edu For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would predominantly yield methane (B114726) gas and the magnesium salt of this compound. Any nucleophilic attack at the carbon-iodine bond is generally outcompeted by this fast acid-base chemistry.

Organometallic Reagents as Nucleophiles: While direct nucleophilic substitution by these strong bases is unfavorable, other possibilities exist. Softer organometallic reagents, like organocuprates (Gilman reagents, R₂CuLi), are less basic and are known to favor 1,4-addition to enones over 1,2-addition, showcasing their "softer" nucleophilic character. libretexts.org In principle, they could potentially favor substitution at the C-I bond over deprotonation, although this would be a competitive process. Furthermore, under specific palladium-catalyzed cross-coupling conditions, it is possible to couple organolithium reagents with alkyl halides in the presence of otherwise reactive functional groups. chemistryviews.orgorganic-chemistry.org Another potential reaction, particularly with organolithiums like n-butyllithium, is lithium-halogen exchange, which would replace the iodine atom with lithium, generating a new organometallic species, (2-hydroxyoctyl)methyllithium.

Advanced Applications in Complex Organic Synthesis

1-Iodo-2-octanol as a Building Block for Diversified Molecular Architectures

The strategic placement of the iodo and hydroxyl groups on adjacent carbons in this compound allows for a wide array of chemical transformations, enabling the synthesis of a diverse range of molecular architectures. Organic synthesis intermediates are the crucial stepping stones that chemists utilize to build complex molecular structures for various applications, including pharmaceuticals and specialty chemicals. innospk.com The dual reactivity of this compound, stemming from its iodine atom and acetate (B1210297) group, allows it to engage in numerous chemical transformations. innospk.com

The carbon-iodine bond, being the weakest among the carbon-halogen bonds, serves as an excellent leaving group in nucleophilic substitution reactions. It is also amenable to participating in various carbon-carbon bond-forming cross-coupling reactions. For instance, alkyl iodides are known to undergo metal-free radical borylation under mild conditions, which could transform this compound into a boronic ester, a valuable precursor for Suzuki coupling reactions. d-nb.infonih.gov

The secondary alcohol functionality can be manipulated through several pathways. It can be oxidized to a ketone, providing a handle for subsequent nucleophilic additions or reductive aminations. Alternatively, it can undergo esterification or etherification to introduce different functional groups or to link the octanol (B41247) backbone to other molecular fragments. This versatility makes iodoalcohols valuable precursors in the synthesis of complex natural products. europa.eu

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassSignificance
Iodide (C-I)Nucleophilic SubstitutionAzides, Amines, Thiols, EthersIntroduction of diverse functional groups.
Suzuki Coupling (after borylation)Aryl/Vinyl-substituted octanolsFormation of C(sp³)-C(sp²) bonds, building complex carbon skeletons. jk-sci.com
Sonogashira CouplingAlkynyl-substituted octanolsFormation of C(sp³)-C(sp) bonds, introduction of linear alkyne motifs. organic-chemistry.org
Hydroxyl (C-OH)Oxidation1-Iodo-2-octanoneCreates an electrophilic carbonyl center for further reactions.
EsterificationEstersInstallation of ester functionalities, potential prodrug strategies. researchgate.net
EtherificationEthersCreation of stable ether linkages to other molecular fragments.

Precursor for Bioactive Molecules or Pharmaceutical Intermediates (by structural analogy)

While direct evidence of this compound's use in the synthesis of specific commercial drugs is not prominent, its structure presents a compelling analogy to intermediates used in the preparation of significant bioactive molecules. The iodination of aromatic compounds, for example, is a widely applied strategy for creating potential pharmaceuticals. europa.eu

Iodinated Phenolic Compounds: These compounds are explored for various applications, including their use as radiopharmaceutical precursors and for their antimicrobial properties. The synthesis often involves the direct iodination of a phenol (B47542) ring. While this compound is an aliphatic iodide, it could be coupled to phenolic precursors to create novel ether-linked structures, combining the lipophilic octanol chain with the functionalities of the phenol.

Iodinated Atorvastatin (B1662188): Atorvastatin is a widely used cholesterol-lowering medication. europa.eu Its iodination has been performed via electrophilic substitution on the aromatic ring, yielding iodo-atorvastatin. europa.eu This modification can alter properties like lipophilicity. europa.eu By analogy, the this compound moiety could be coupled to precursors of atorvastatin or other statins, replacing an existing group or adding to the molecular complexity. The alkyl iodide of this compound could participate in cross-coupling reactions with arylboronic acid derivatives of drug scaffolds, a strategy analogous to the Suzuki coupling, which is a versatile method for creating carbon-carbon bonds. orgsyn.org

Iodopromazine: Promazine can be labeled with radioactive iodine via electrophilic substitution to create iodopromazine, a potential radiopharmaceutical for brain imaging. innospk.com The synthesis highlights the importance of an iodine tag for imaging purposes. An aliphatic iodo-compound like this compound could serve as a carrier for radioactive iodine, which could then be attached to various targeting molecules through its hydroxyl group, creating novel radiotracers.

The key value of this compound in this context is its role as a bifunctional, lipophilic building block. The iodide offers a reactive site for attachment to complex cores (often via C-C, C-N, or C-O bonds), while the hydroxyl group provides a secondary point for modification or for influencing solubility and pharmacokinetic properties.

Table 2: Structural Analogy for Bioactive Molecule Synthesis
Bioactive Molecule ClassRole of Iodine in Known SynthesisAnalogous Potential of this compound
Iodinated Phenolic CompoundsAryl iodide introduced by electrophilic substitution on the phenol ring. Alkyl iodide acts as a handle to couple the octanol chain to a phenolic core via ether or C-C bond formation.
Iodinated AtorvastatinAryl iodide introduced on the pyrrole (B145914) ring to modify biological properties. europa.euServes as a lipophilic side-chain that can be attached to the drug scaffold via coupling at the iodide position.
IodopromazineIodine (often radioactive 125I) is attached for use in radiopharmaceuticals. innospk.comCan act as a carrier for radioiodine, with the hydroxyl group enabling conjugation to targeting molecules.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. nih.gov This approach is valued for its atom economy, step economy, and ability to rapidly generate molecular diversity, making it a powerful tool in drug discovery. nih.govrsc.org

This compound is a suitable candidate for integration into MCRs. The hydroxyl group can act as the alcohol component in well-known MCRs such as the Ugi or Passerini reactions.

Ugi Reaction: The classic Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org Variations of this reaction can incorporate an alcohol instead of a carboxylic acid. By using this compound as the alcohol component, a complex scaffold can be assembled while preserving the iodide functionality for subsequent, post-MCR modifications. This allows for a divergent synthetic strategy, where a common MCR product can be further diversified through reactions at the C-I bond, such as Suzuki or Sonogashira couplings. organic-chemistry.org The use of bifunctional components like haloalcohols in MCRs greatly expands the diversity of the resulting products. wikipedia.orgbeilstein-journals.org

Table 3: Hypothetical Ugi-type Reaction Involving this compound
Component 1Component 2Component 3Component 4 (Proposed)Resulting Scaffold
Aldehyde (R¹-CHO)Amine (R²-NH₂)Isocyanide (R³-NC)This compoundα-amino-acyl ether with a pendant iodomethyl group, ready for post-reaction functionalization.

This strategy of incorporating a reactive handle like an alkyl iodide into an MCR product is highly valuable for creating libraries of complex molecules for screening in medicinal chemistry. nih.gov The ability to build a core structure and then add diversity in a subsequent step provides a powerful and flexible approach to modern organic synthesis.

Computational Chemistry and Theoretical Studies of 1 Iodo 2 Octanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and potential chemical behavior of 1-iodo-2-octanol. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost that makes it suitable for molecules of this size. scirp.orgresearchgate.net

The electronic structure of this compound is fundamentally dictated by the interplay between its alkyl chain, the highly polar hydroxyl (-OH) group, and the polarizable iodo (-I) group. DFT calculations can map the electron distribution across the molecule, identifying electron-rich and electron-poor regions that are crucial for predicting reactivity.

Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. scirp.org For this compound, the HOMO is expected to have significant contributions from the lone pairs of the iodine and oxygen atoms, while the LUMO is likely to be centered on the antibonding σ* orbital of the C-I bond. This arrangement suggests that the molecule can act as a nucleophile via its hydroxyl group and as an electrophile at the carbon attached to the iodine, which is a common reaction pathway for alkyl halides. mdpi.com

Analysis of the Natural Bond Orbital (NBO) charges would further quantify the polarity of the C-I and C-O bonds, confirming the electrophilic nature of the C2 carbon and the nucleophilic character of the oxygen atom. vulcanchem.com The large, diffuse electron cloud of the iodine atom also makes it a good leaving group, a feature that is critical to its chemical reactivity.

Table 1: Computed Properties of this compound This table includes data computed by various sources and provides a foundational set of properties for theoretical models.

Property Value Source
Molecular Formula C₈H₁₇IO PubChem core.ac.uk
Molecular Weight 256.12 g/mol PubChem core.ac.uk
IUPAC Name 1-iodooctan-2-ol PubChem core.ac.uk
XLogP3 3.6 PubChem core.ac.uk
Hydrogen Bond Donor Count 1 PubChem core.ac.uk
Hydrogen Bond Acceptor Count 1 PubChem core.ac.uk

DFT calculations are a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. nih.gov For this compound, this approach can be used to predict the mechanisms of its characteristic reactions, such as nucleophilic substitution or elimination.

For instance, in a nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks the C2 carbon, DFT can model the transition state and determine the energy required for the reaction to proceed. A study on the amidation of (S)-2-octanol found that the reaction proceeds with inversion of stereochemistry, which is characteristic of an Sₙ2 mechanism. A theoretical investigation of this compound would likely confirm a similar pathway, calculating the energy profile for the backside attack of the nucleophile and the subsequent departure of the iodide ion.

Similarly, theoretical studies on the related compound 1-octanol (B28484) have successfully used DFT to model reaction pathways, such as its carboxymethylation with dimethyl carbonate. nih.gov These studies identify key transition states and demonstrate how catalysts can lower activation energies, providing insights that are directly applicable to understanding the reactivity of functionalized octanols like this compound. nih.gov

Table 2: Illustrative Reaction Energy Profile for a Hypothetical Sₙ2 Reaction of this compound This table presents a hypothetical energy profile for the reaction: R-I + Nu⁻ → [Nu···R···I]‡ → R-Nu + I⁻. Values are for illustrative purposes to show what a DFT analysis might yield.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nucleophile 0
Transition State [Nu···C₂H(C₆H₁₃)(CH₂OH)···I]‡ +20.5

Since the C2 carbon of this compound is a chiral center, theoretical methods are essential for understanding and predicting stereochemical outcomes in its reactions. This is particularly important in biocatalysis, where enzymes exhibit high stereoselectivity.

Molecular modeling studies on the enzymatic kinetic resolution of similar 1-halo-2-octanols (where halo = Cl, Br) have provided a framework for understanding chiral recognition. These models show that the enzyme's active site has specific pockets that accommodate the substituents around the chiral carbon. The difference in the Gibbs free energy of activation (ΔΔG‡) between the two enantiomers, which determines the enantioselectivity, can be calculated. For related halohydrins, non-steric interactions, such as those involving the halogen atom, were found to be crucial for recognition. A similar computational approach for this compound would involve docking the (R)- and (S)-enantiomers into an enzyme's active site to analyze the interactions that lead to preferential binding and reaction of one enantiomer over the other.

Prediction of Reaction Pathways and Transition States

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. jinr.ruresearchgate.net For a flexible molecule like this compound, MD simulations provide insight into the accessible conformations in different environments, such as in solution. copernicus.org

The eight-carbon chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds. MD simulations can explore this vast conformational space to identify low-energy conformers and the energy barriers between them. mdpi.com Simulations of the related 1-octanol have shown that in aqueous environments, these molecules can form aggregates resembling inverse micelles, where the polar hydroxyl groups cluster together, shielded from the water by the nonpolar alkyl chains. scitechnol.com It is expected that this compound would exhibit similar self-assembly behavior, with the C-I bond's polarity also influencing the structure of the aggregates.

Conformational analysis using MD simulations, often combined with quantum mechanics calculations, helps to build a comprehensive picture of the molecule's three-dimensional structure and flexibility, which is crucial for understanding its interaction with other molecules, including reactants and biological receptors. copernicus.org

Insights into Reactivity and Selectivity from Theoretical Models

Theoretical models integrate findings from both quantum mechanics and molecular dynamics to provide a holistic understanding of a molecule's chemical behavior. For this compound, these models offer deep insights into its reactivity and the selectivity of its reactions.

The reactivity is largely governed by the C-I bond. The polarizability of iodine and the calculated strength of this bond can predict its facility as a leaving group in substitution reactions. mdpi.com Local reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the exact atomic sites most susceptible to nucleophilic or electrophilic attack, confirming the C2 carbon as the primary electrophilic site. scirp.org

Selectivity, particularly stereoselectivity, is explained by analyzing the energy differences between diastereomeric transition states. As seen in models of related halo-alcohols, subtle differences in steric and electronic interactions within a chiral environment, like an enzyme active site, can lead to large differences in reaction rates for the two enantiomers. By computationally modeling these transition states, the origins of stereoselectivity can be rationalized, and predictions can be made about which catalysts or reaction conditions would favor the formation of a desired stereoisomer. This predictive power is a key advantage of using theoretical models in modern chemical research.

State of the Art Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Methodologies

Chromatography is indispensable for separating 1-iodo-2-octanol from reaction mixtures, starting materials, and byproducts, as well as for determining its purity and the ratio of any isomers formed.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC) for Purity and Isomer Ratio Determination

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can effectively separate and quantify the components of a sample. nih.gov The analysis of related halohydrins by GC/MS is a well-established method for both structural verification and purity assessment. nih.govasm.orgasm.org For instance, the purity of synthesized 2-halofatty aldehydes has been confirmed using GC/MS techniques. nih.gov

High-Resolution Gas Chromatography (HRGC) offers enhanced separation capabilities, which are particularly valuable for resolving and quantifying isomers. Chiral HRGC columns can be employed to determine the enantiomeric purity of chiral compounds like this compound, which is crucial in stereoselective synthesis. The resolution of racemic halohydrins has been achieved using chiral complexation gas chromatography, demonstrating the technique's utility in separating stereoisomers. acs.org

Table 1: GC Parameters for Halogenated Compound Analysis

Parameter Value/Description Reference
Column Type Capillary Column (e.g., ULBON HR-1701) asm.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govasm.org
Carrier Gas Helium scispace.com
Injector Temperature 200°C scispace.com
Detector Temperature 200°C (FID) scispace.com
Application Purity analysis, quantification, isomer separation nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

Preparative HPLC is a key method for isolating and purifying this compound from complex mixtures. nih.gov This technique is often used in conjunction with other analytical methods like TLC and GC/MS to confirm the purity of the isolated compound. nih.gov Furthermore, HPLC methods have been developed for the quantitative analysis of iodine-containing compounds, which can be adapted for this compound. mdpi.com

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound and its reaction intermediates. emerypharma.comnumberanalytics.comfiveable.me ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. azooptics.com

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the carbon bearing the iodine, the carbon bearing the hydroxyl group, and the adjacent alkyl chain. The chemical shifts, integration, and coupling patterns of these signals are used to confirm the structure. emerypharma.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment. azooptics.comrsc.org For example, the carbon attached to the electronegative iodine atom would appear at a characteristic upfield shift compared to an unsubstituted alkane. The analysis of various halohydrins and related iodo-compounds by NMR has been extensively reported, providing a basis for interpreting the spectra of this compound. rsc.orgscielo.brrsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. emerypharma.com

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Correlations Reference
¹H (H-1) ~3.3-3.6 Doublet of doublets, coupled to H-2 scielo.brdocbrown.info
¹H (H-2) ~3.8-4.2 Multiplet, coupled to H-1 and H-3 scielo.brdocbrown.info
¹H (OH) Variable Broad singlet scielo.br
¹³C (C-1) ~10-20 Attached to Iodine scielo.brdocbrown.info
¹³C (C-2) ~70-80 Attached to Hydroxyl group scielo.brdocbrown.info

Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.comrsc.orgrtilab.comspecificpolymers.com In the case of this compound, the IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. specac.comresearchgate.net The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-I stretching vibration is expected to produce an absorption in the fingerprint region, typically between 500-600 cm⁻¹. docbrown.info

IR spectroscopy can also be used to monitor the progress of a reaction. rsc.orgpan.olsztyn.pl For example, in the synthesis of this compound from 1-octene (B94956), the disappearance of the C=C stretching vibration of the alkene at approximately 1640 cm⁻¹ and the appearance of the O-H stretching band would indicate the progress of the reaction.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹) Intensity Reference
O-H (alcohol) 3200-3600 Broad, Strong specac.com
C-H (alkane) 2850-3000 Strong docbrown.info
C-I (iodoalkane) 500-600 Medium to Strong docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. openstax.orgaip.org For this compound (C₈H₁₇IO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 256.12 g/mol . nih.govnih.gov The presence of a peak at m/z 127, corresponding to the iodine ion (I⁺), is a characteristic feature in the mass spectra of iodo-compounds. docbrown.infodocbrown.info

The fragmentation pattern provides a fingerprint of the molecule. researchgate.net Common fragmentation pathways for this compound would include the loss of an iodine atom ([M-I]⁺), the loss of a water molecule ([M-H₂O]⁺), and cleavage of the carbon-carbon bonds. Analysis of the fragmentation of related compounds like 1-iodooctane (B127717) and 2-octanol (B43104) can provide insights into the expected fragmentation of this compound. nist.govmassbank.eu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. nih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z Ion Description Reference
256 [C₈H₁₇IO]⁺ Molecular Ion nih.govnih.gov
239 [C₈H₁₆I]⁺ Loss of OH docbrown.info
129 [C₈H₁₇O]⁺ Loss of I docbrown.info
127 [I]⁺ Iodine ion docbrown.infodocbrown.info
113 [C₈H₁₇]⁺ Octyl cation (from loss of I and OH) nist.gov

Environmental Chemical Pathways of Iodinated Alcohols

Mechanisms of Chemical Degradation in Aquatic Environments

In aquatic environments, the degradation of iodinated alcohols is primarily driven by deiodination and oxidation processes.

Deiodination, the cleavage of the carbon-iodine (C-I) bond, is a key initial step in the degradation of many iodinated compounds. This process can be initiated by various chemical and biological mechanisms. For instance, some transformations are known to be triggered by acid activation. acs.org The C-I bond can be broken, leading to the formation of iodide ions (I⁻) and a defunctionalized organic molecule. ccspublishing.org.cn The released iodide can then be oxidized to form hypoiodous acid (HOI), which may react with natural organic matter to generate iodinated disinfection byproducts (I-DBPs). nih.gov

Studies on related compounds, such as iodinated X-ray contrast media (ICM), show that deiodination is a primary degradation pathway. ccspublishing.org.cn The ease of this process can be influenced by the molecular structure and the surrounding environmental conditions. For example, the reduction of various aryl carbinols to diphenylmethanes is facilitated by hydrogen iodide, which is generated in situ from iodine and hypophosphorous acid. semanticscholar.org This suggests that the presence of reducing agents in the environment could facilitate the deiodination of 1-iodo-2-octanol.

The alcohol functional group in this compound is susceptible to oxidation. Advanced Oxidation Processes (AOPs) are particularly effective in degrading organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). kirj.ee These radicals can attack organic molecules non-selectively, leading to their degradation. kirj.ee

AOPs can achieve the oxidative destruction of compounds that are resistant to conventional ozonation or H2O2 oxidation. kirj.ee For alcohols, this can involve the abstraction of a hydrogen atom or addition to the molecule, initiating a series of reactions that can lead to mineralization (conversion to CO2 and H2O). kirj.eechemrxiv.org The oxidation of the alcohol group is a recognized degradation pathway for complex iodinated molecules like ICMs. ccspublishing.org.cn For simpler alcohols like 2-octanol (B43104), oxidation is a known reaction, for instance, using bleach to convert it to a ketone. youtube.com It is plausible that the alcohol moiety of this compound would undergo similar oxidative transformations in the environment, potentially forming 1-iodo-2-octanone or other oxidized products.

The effectiveness of AOPs can be influenced by the water matrix. For example, the presence of natural organic matter and certain inorganic ions can have a "quenching" effect, reducing the efficiency of the degradation process. researchgate.net

Deiodination Processes and Iodine Release

Transformation Products and By-product Formation

The degradation of iodinated alcohols can lead to a variety of transformation products. The initial deiodination and oxidation steps result in the formation of less complex organic molecules. For example, the degradation of ICMs, which contain alcohol groups, can lead to by-products from deiodination, decarboxylation, and cleavage of side chains. ccspublishing.org.cn

It is important to note that the transformation products of iodinated compounds can sometimes be more toxic than the parent compound. core.ac.uk The formation of iodinated disinfection by-products (I-DBPs), such as iodoacetic acid and iodinated trihalomethanes, is a significant concern when iodide is released into waters that are subsequently disinfected. mdpi.comacs.org

A study on the photolysis of 1-iodooctane (B127717), a related compound, revealed a complex mixture of products including octanal (B89490) and octanol (B41247). nist.gov This suggests that the degradation of this compound could also lead to a variety of smaller, oxygenated organic molecules.

Photolytic Degradation Pathways

Photolysis, or degradation by light, is another potential environmental pathway for iodinated compounds. UV irradiation can induce the transformation of iodine-containing compounds. nih.gov For some iodinated compounds, photolysis can lead to the cleavage of the C-I bond. nist.gov

However, the efficiency of photolytic degradation can vary. For instance, 3-iodo-2-propynyl-butylcarbamate (IPBC) has been shown to be relatively stable to irradiation in aqueous solutions but can undergo phototransformation in the solid state. industrialchemicals.gov.au Studies on ICMs have shown that UV radiation can lead to their decay, with the efficiency depending on the specific compound and the presence of other substances like titanium dioxide (TiO2), which can act as a photocatalyst. researchgate.net The photostability of a molecule is influenced by its ability to absorb UV energy. kirj.ee Therefore, the extent to which this compound is susceptible to photolytic degradation would depend on its UV absorption characteristics.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-iodo-2-octanol?

  • Methodological Answer : Begin with nucleophilic substitution (e.g., reacting 2-octanol with iodine monochloride) or iodide displacement of tosylated intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using 1H^1H-NMR (look for singlet at ~3.6 ppm for -OH and multiplet for iodine adjacency), IR (O-H stretch ~3200–3400 cm1^{-1}), and GC-MS (molecular ion peak at m/z 256). Report yield, purity (>95%), and spectral data in the main manuscript; detailed synthetic protocols for >5 derivatives should go to supplementary materials .

Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?

  • Methodological Answer : Document reaction parameters (temperature, solvent ratios, stoichiometry) and purification steps exhaustively. Use standardized reagents (e.g., anhydrous solvents, freshly distilled substrates). Cross-validate results via interlaboratory studies and share raw spectral data in open repositories. Address batch-to-batch variability by statistical analysis of purity (e.g., ANOVA on GC-MS peak areas) .

Q. What analytical techniques are most reliable for assessing purity and structural integrity?

  • Methodological Answer : Combine orthogonal methods:
  • Quantitative : HPLC (C18 column, 70:30 methanol/water) with UV detection at 254 nm.
  • Qualitative : 13C^{13}C-NMR for iodine-induced deshielding of adjacent carbons.
  • Thermal : Differential Scanning Calorimetry (DSC) to detect melting point deviations from impurities.
    Discrepancies between techniques (e.g., NMR vs. HPLC purity) require re-isolation and contamination checks .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
ConditionTemperatureHumidityDurationDegradation Marker
Light-sensitive25°C60% RH30 daysIodide release (ion chromatography)
Oxidative40°C75% RH14 daysPeroxide formation (iodometric titration)
Use amber vials for light-sensitive samples and inert gas (N2_2) for oxidative stability. Report degradation products and half-life .

II. Advanced Research Questions

Q. What mechanistic insights explain iodine’s regioselectivity in this compound synthesis?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated 2-octanol to distinguish between SN_N1 and SN_N2 pathways. Analyze transition states via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). Validate with Hammett plots using substituted alcohols to probe electronic effects. Contrast with bromo/chloro analogs to isolate steric vs. electronic contributions .

Q. How can computational modeling predict this compound’s reactivity in complex reaction systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvation effects in polar aprotic solvents. Pair with QM/MM hybrid methods to study iodine’s leaving-group ability. Validate predictions experimentally via competition reactions (e.g., iodine vs. bromine in identical conditions) .

Q. What strategies resolve contradictions in spectroscopic vs. chromatographic purity data?

  • Methodological Answer : Suspect co-eluting impurities in HPLC? Re-run with gradient elution or switch to UPLC-MS. For NMR discrepancies (e.g., residual solvent masking peaks), employ deuterated solvents or 2D-COSY to resolve overlaps. Cross-check with independent labs and publish raw datasets for peer validation .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Test chiral phase-transfer catalysts (e.g., quaternary ammonium salts from cinchona alkaloids) in asymmetric iodination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3). Optimize reaction time and temperature to minimize racemization .

Q. What biological assays are suitable for studying this compound’s membrane permeability or toxicity?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability studies (Papp_{app} values). For toxicity, employ MTT assays in HEK293 or HepG2 cells. Include positive controls (e.g., digitonin for membrane disruption) and validate results with confocal microscopy (fluorescently tagged analogs). Address false positives via dose-response curves and triplicate runs .

III. Handling Data Contradictions

  • Example : Conflicting NMR and GC-MS purity readings.
    • Resolution : Re-isolate the compound, test with alternative detectors (e.g., evaporative light scattering for GC), and rule out matrix effects (e.g., solvent interactions). Publish detailed protocols and raw data to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.